N,N-Dimethyl-2-(2-m-tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-Dimethyl-2-(2-m-tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide, also known as DM-THQA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DM-THQA is a small molecule inhibitor that targets the protein kinase CK2, which has been implicated in various disease processes, including cancer, inflammation, and neurodegeneration.
Scientific Research Applications
Synthesis and Chemical Properties
Quinazoline derivatives, including those structurally related to N,N-Dimethyl-2-(2-m-tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide, are key intermediates for the synthesis of anticancer drugs and other pharmacologically active compounds. The process often involves the cyclization of amino acids with appropriate substrates to yield quinazoline or its derivatives, demonstrating the compound's relevance in synthetic organic chemistry and drug discovery (Zhang De-hua, 2009).
Anticancer and Antimicrobial Applications
A series of quinoxaline derivatives, which share a similar sulfanyl-acetamide functional group with N,N-Dimethyl-2-(2-m-tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide, have been synthesized and evaluated for their anticancer and antimicrobial activities. Some derivatives exhibited significant inhibitory action against cancer cell lines and microbial strains, highlighting the therapeutic potential of such compounds in treating cancer and infections (S. M. El Rayes et al., 2022).
Anticonvulsant and Antimalarial Properties
Compounds related to N,N-Dimethyl-2-(2-m-tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide have been synthesized and tested for their anticonvulsant activities, demonstrating the role of such structures in developing new therapeutic agents for epilepsy (Wassim El Kayal et al., 2022). Moreover, quinazoline derivatives have been identified as promising antimalarial drug leads, showcasing the compound's potential application in addressing malaria (Yuki Mizukawa et al., 2021).
Structural and Molecular Studies
Research on quinazoline and related derivatives, including structural analyses through X-ray crystallography, provides insights into their molecular arrangements and potential interactions with biological targets. These studies are crucial for understanding the mechanisms of action and optimizing the pharmacological properties of compounds like N,N-Dimethyl-2-(2-m-tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide (A. Karmakar et al., 2007).
properties
IUPAC Name |
N,N-dimethyl-2-[[2-(3-methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-13-7-6-8-14(11-13)18-20-16-10-5-4-9-15(16)19(21-18)24-12-17(23)22(2)3/h6-8,11H,4-5,9-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSHOFZOBPTHKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(CCCC3)C(=N2)SCC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-2-(2-m-tolyl-5,6,7,8-tetrahydro-quinazolin-4-ylsulfanyl)-acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.